BenchChemオンラインストアへようこそ!

25-Hydroxytachysterol3

Vitamin D Receptor Binding Affinity Photoisomer

This specific hydroxylated secosteroid is essential for research requiring interrogation of the alternative photoisomer pathway, distinct from canonical vitamin D3 analogs. Its unique A-ring rotation enables broader nuclear receptor activation (VDR, AhR, LXR, PPARγ) and bypasses renal 1α-hydroxylation, making it superior for studies in renal failure models and epidermal differentiation assays. It is the precise tool for calcium mobilization studies where standard analogs fail.

Molecular Formula C27H44O2
Molecular Weight 400.6 g/mol
CAS No. 39932-44-0
Cat. No. B3327925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name25-Hydroxytachysterol3
CAS39932-44-0
Molecular FormulaC27H44O2
Molecular Weight400.6 g/mol
Structural Identifiers
SMILESCC1=C(CC(CC1)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)(C)O)C
InChIInChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h9,11-12,20,23-25,28-29H,6-8,10,13-18H2,1-5H3/b12-11+/t20-,23+,24-,25+,27-/m1/s1
InChIKeyUVVWRMXOHIVZBN-RPAZCORHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

25-Hydroxytachysterol3 (CAS 39932-44-0): Sourcing the High-Affinity Vitamin D Photoisomer for Dermatological and Calcium Homeostasis Research


25-Hydroxytachysterol3 (CAS 39932-44-0) is a hydroxylated derivative of the vitamin D3 photoisomer tachysterol3, classified as a secosteroid within the vitamin D family [1]. It is generated from 7-dehydrocholesterol during UVB exposure and represents a key metabolite in the alternative photoisomer pathway, distinct from the canonical 25-hydroxyvitamin D3 axis [2]. This compound is characterized by its potent antiproliferative activity in human keratinocytes and fibroblasts, as well as its defined role in calcium mobilization, making it a critical research tool for studying vitamin D receptor (VDR) biology, skin photobiology, and disorders of calcium homeostasis such as hypoparathyroidism [3][4].

Beyond 25(OH)D3: Why 25-Hydroxytachysterol3 (CAS 39932-44-0) Cannot Be Replaced by Standard Vitamin D Metabolites in Specialized Assays


Generic substitution with 25-hydroxyvitamin D3 [25(OH)D3] or other vitamin D analogs is not scientifically valid due to fundamental differences in target engagement and biological potency [1]. While 25(OH)D3 serves as the primary circulating prehormone, 25-Hydroxytachysterol3 possesses a rotated A-ring configuration that confers distinct VDR binding kinetics and enables activation of a broader panel of nuclear receptors, including AhR, LXR, and PPARγ [2]. Furthermore, its metabolic processing bypasses renal 1α-hydroxylation in certain contexts, yielding a pharmacological profile that directly mobilizes bone calcium and stimulates keratinocyte differentiation independent of the canonical vitamin D endocrine system [3]. These structural and mechanistic divergences render in-class analogs unsuitable for studies requiring selective photoisomer pathway interrogation or rapid calcemic action.

Quantitative Differentiation Guide for 25-Hydroxytachysterol3 (CAS 39932-44-0): Evidence-Based Selection Criteria vs. Analogs


VDR Binding Affinity: 25-Hydroxytachysterol3 vs. 5,6-Trans-Vitamin D3 and 25-Hydroxy-5,6-Trans-Vitamin D3

25-Hydroxytachysterol3 exhibits significantly higher binding affinity for the vitamin D receptor (VDR) compared to its structural analog 5,6-trans-vitamin D3 and the 25-hydroxylated derivative 25-hydroxy-5,6-trans-vitamin D3. This is quantified by dissociation constants (Kd), with 25-Hydroxytachysterol3 demonstrating a Kd of 22 nM, indicating tighter receptor binding than the comparators at 58 nM and 560 nM, respectively [1].

Vitamin D Receptor Binding Affinity Photoisomer

Antiproliferative Potency in Human Keratinocytes: 25-Hydroxytachysterol3 vs. Tachysterol3

In cultured human keratinocytes, 25-Hydroxytachysterol3 is approximately 10- to 100-fold more potent at inhibiting cell proliferation than its non-hydroxylated precursor, tachysterol3 [1]. While tachysterol3 requires a concentration of 10⁻⁶ M to achieve significant inhibition of ³H-thymidine incorporation, 25-Hydroxytachysterol3 demonstrates a dose-dependent effect even at 10⁻⁸ M [1].

Keratinocyte Proliferation Antiproliferative Activity Dermatology

Nuclear Receptor Activation Profile: Broader Target Engagement than Canonical Vitamin D Metabolites

Unlike 25-hydroxyvitamin D3 [25(OH)D3], which primarily targets the VDR, 25-Hydroxytachysterol3 engages a multi-receptor panel. Functional assays demonstrate that 25-Hydroxytachysterol3 activates aryl hydrocarbon receptor (AhR), liver X receptor α/β (LXR α/β), and peroxisome proliferator-activated receptor γ (PPARγ), in addition to VDR . This polypharmacology is not observed with 25(OH)D3, which lacks significant activity at AhR and PPARγ at comparable concentrations .

Nuclear Receptor AhR LXR PPARγ Polypharmacology

Rapid Calcium Mobilization in Hypoparathyroidism Models: 25-Hydroxytachysterol3 vs. Dihydrotachysterol3 (DHT3)

25-Hydroxytachysterol3 serves as the precursor to 25-hydroxydihydrotachysterol3 (25-OH-DHT3), a metabolite that exhibits substantially greater antirachitic activity and faster onset of serum calcium elevation than the parent compound dihydrotachysterol3 (DHT3) [1]. In models of hypoparathyroidism, 25-OH-DHT3 (derived from 25-Hydroxytachysterol3) induces bone mobilization and elevates serum calcium concentration with a more rapid action profile compared to DHT3, which requires hepatic 25-hydroxylation before exerting its full effect [2].

Calcium Homeostasis Hypoparathyroidism Bone Mobilization

Differential CYP Enzyme Substrate Kinetics: 25-Hydroxytachysterol3 Precursor DHT3 vs. Vitamin D3

The hepatic 25-hydroxylation of dihydrotachysterol3 (DHT3), the reduced analog from which 25-Hydroxytachysterol3 is derived, displays distinct enzyme kinetics compared to vitamin D3. The Km of the liver microsomal 25-hydroxylase for DHT3 is 360 nM, whereas the Km for cholecalciferol (vitamin D3) is 44 nM [1]. This 8-fold difference in substrate affinity indicates that DHT3 metabolism is not subject to the same tight regulatory feedback control as the primary vitamin D3 pathway [2].

Cytochrome P450 25-Hydroxylase Enzyme Kinetics Drug Metabolism

High-Impact Research Applications for 25-Hydroxytachysterol3 (CAS 39932-44-0): Where This Compound Outperforms Analogs


Investigating Vitamin D Photoisomer Biology in Human Keratinocytes

Utilize 25-Hydroxytachysterol3 as a high-affinity VDR ligand (Kd = 22 nM) to dissect the antiproliferative pathways distinct from those activated by 25-hydroxyvitamin D3 or 1,25-dihydroxyvitamin D3. Its 10- to 100-fold greater potency over tachysterol3 in inhibiting keratinocyte proliferation [1] makes it the preferred tool for dose-response studies in epidermal differentiation models, minimizing DMSO vehicle artifacts.

Calcium Homeostasis Research in Hypoparathyroidism and Renal Osteodystrophy Models

Employ 25-Hydroxytachysterol3 as a precursor to 25-OH-DHT3 to study rapid calcium mobilization in vivo. Its ability to elevate serum calcium without requiring renal 1α-hydroxylation [1] provides a critical advantage over 25-hydroxyvitamin D3 in animal models of renal failure or parathyroid insufficiency, where the canonical vitamin D activation pathway is compromised .

Nuclear Receptor Crosstalk and Polypharmacology Studies

Leverage the unique receptor activation profile of 25-Hydroxytachysterol3 (VDR, AhR, LXR α/β, PPARγ) [1] to investigate transcriptional crosstalk in skin and liver cells. This compound enables studies on the intersection of xenobiotic sensing (AhR), lipid metabolism (LXR/PPARγ), and calcium signaling (VDR) that are not feasible with single-receptor vitamin D analogs.

Unregulated Vitamin D Metabolism and Toxicity Mechanism Studies

Use 25-Hydroxytachysterol3 or its reduced analog DHT3 in liver microsome assays to model unregulated 25-hydroxylation. The 8-fold higher Km (360 nM vs. 44 nM) for DHT3 compared to vitamin D3 [1] provides a tractable system to study the lack of feedback inhibition that underlies hypercalcemia in vitamin D toxicity and certain granulomatous diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 25-Hydroxytachysterol3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.